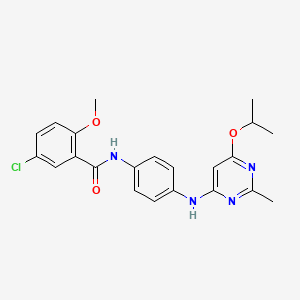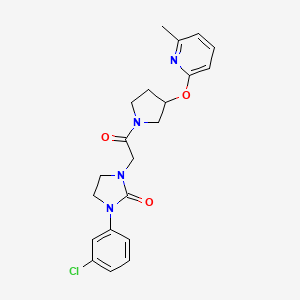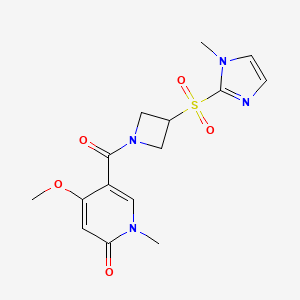
5-chloro-N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-2-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This would include the IUPAC name, common names, and structural formula of the compound.
Synthesis Analysis
This would detail the methods and procedures used to synthesize the compound, including the starting materials, reagents, and conditions.Molecular Structure Analysis
This would involve the study of the compound’s molecular geometry, bond lengths and angles, and other structural features.Chemical Reactions Analysis
This would cover the chemical reactions that the compound undergoes, including its reactivity and stability.Physical And Chemical Properties Analysis
This would include the compound’s melting point, boiling point, solubility, and other physical and chemical properties.Scientific Research Applications
Synthesis and Pharmacological Properties
A related compound, 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamides, demonstrates potential as a prokinetic agent impacting both upper and lower gastrointestinal tracts, due to its selective serotonin 4 receptor agonist properties. This suggests similar compounds could have similar pharmacological effects (Sonda et al., 2004).
Chemical Synthesis Techniques
Advancements in the synthesis of 5-benzyl-4-cyanomethyl-2-methylpyrimidine derivatives, which include similar molecular structures, have been made. These compounds have been synthesized from 5-benzyl-4-chloro-2-methylpyrimidine derivatives, showcasing the versatility in creating derivatives of the base compound (Kim & Han, 1996).
Solid-State Structure Analysis
Glibenclamide, a compound with a similar structure, has been studied in solution and solid-state, revealing insights into its chemical behavior. This research helps in understanding the structural properties of related compounds like 5-chloro-N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-2-methoxybenzamide (Sanz et al., 2012).
Antiviral Activity
Compounds with a similar molecular structure have been found to inhibit retrovirus replication in cell culture. This indicates potential antiviral applications for 5-chloro-N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-2-methoxybenzamide (Hocková et al., 2003).
Drug Transformation and Excretion Studies
Research on similar benzamides, such as metoclopramide, has revealed their transformation products in biological systems, providing valuable insights into the metabolism and excretion pathways that could apply to 5-chloro-N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-2-methoxybenzamide (Arita et al., 1970).
Safety And Hazards
This would cover the compound’s toxicity, environmental impact, handling precautions, and disposal methods.
Future Directions
This would discuss potential areas of future research or applications of the compound.
I hope this general outline is helpful, and I’m sorry I couldn’t provide more specific information on the compound you’re interested in. If you have any other questions or need information on a different topic, feel free to ask!
properties
IUPAC Name |
5-chloro-2-methoxy-N-[4-[(2-methyl-6-propan-2-yloxypyrimidin-4-yl)amino]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN4O3/c1-13(2)30-21-12-20(24-14(3)25-21)26-16-6-8-17(9-7-16)27-22(28)18-11-15(23)5-10-19(18)29-4/h5-13H,1-4H3,(H,27,28)(H,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXVDJUSRCJVHBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC(C)C)NC2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-2-methoxybenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B2427928.png)


![7-phenyl-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2427934.png)
![1-Cyclohexyl-2-[(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]ethanol](/img/structure/B2427935.png)
![2-(Phenylmethoxycarbonylamino)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylic acid](/img/structure/B2427936.png)
![Ethyl 2-[[4-(2-methoxyphenyl)-5-[[(3-methylbenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2427937.png)


![4H,5H,6H-pyrrolo[3,4-c][1,2]oxazole methanesulfonic acid](/img/structure/B2427942.png)

![5-{[4-(4-chlorophenyl)piperazino]carbonyl}-1-(3,4-dichlorobenzyl)-2(1H)-pyridinone](/img/structure/B2427945.png)
![Methyl 4,5-dihydro-1-methyl-4-oxo-1H-pyrrolo[3,2-C]pyridine-7-carboxylate](/img/no-structure.png)